2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-fluorophenyl)acetamide
Description
2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-fluorophenyl)acetamide is a heterocyclic compound featuring a fused thiadiazolo-triazine core, a sulfanyl-acetamide linker, and a 4-fluorophenyl substituent. Its molecular formula is C₁₇H₁₆FN₅O₂S₂, with a molar mass of 413.47 g/mol.
This compound is synthesized via multi-step reactions, including cyclization of thiadiazole-triazine precursors and subsequent coupling with 4-fluoroaniline derivatives. Analytical characterization relies on NMR, mass spectrometry, and X-ray crystallography (where applicable) . Its biological activity is hypothesized to involve enzyme inhibition (e.g., kinases or proteases) due to structural analogs showing such effects .
Properties
Molecular Formula |
C16H16FN5O2S2 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-[(3-tert-butyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H16FN5O2S2/c1-16(2,3)12-13(24)22-14(20-19-12)26-15(21-22)25-8-11(23)18-10-6-4-9(17)5-7-10/h4-7H,8H2,1-3H3,(H,18,23) |
InChI Key |
DJSDTTOMMQGIPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazolo-Triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazolo-triazine core.
Introduction of the Tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides in the presence of a base.
Attachment of the Fluorophenylacetamide Moiety: This step involves the coupling of the thiadiazolo-triazine core with 4-fluorophenylacetamide using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group in the molecule is susceptible to oxidation, forming sulfoxide or sulfone derivatives. This reactivity is critical for modulating the compound’s electronic properties and biological activity.
-
Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) under mild acidic conditions.
-
Products : Sulfoxide (R-SO-R') or sulfone (R-SO₂-R') derivatives, depending on reaction duration and stoichiometry.
Reduction Reactions
The acetamide moiety and the thiadiazolo-triazin core may undergo reduction under specific conditions:
-
Reagents : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) in alcoholic solvents.
-
Products : Reduced intermediates, such as secondary amines or saturated heterocyclic systems.
Nucleophilic Substitution
The electron-deficient triazin ring facilitates nucleophilic attacks, particularly at the sulfur or nitrogen centers:
-
Reagents : Alkyl halides (e.g., methyl iodide) or amines (e.g., ethylenediamine) in polar aprotic solvents (e.g., DMF).
-
Products : Alkylated or aminated derivatives with modified biological profiles.
Key Functional Group Reactivity
| Functional Group | Reactivity | Example Reaction |
|---|---|---|
| Thiadiazolo-triazin core | Electrophilic substitution at nitrogen/sulfur sites; ring-opening under strong acids/bases | Nitration, halogenation |
| Sulfanyl (-S-) linker | Oxidation to sulfoxides/sulfones; nucleophilic displacement | Disulfide formation with thiols |
| Acetamide (-NHCO-) group | Hydrolysis to carboxylic acid; reduction to amine | Acid-catalyzed hydrolysis to acetic acid derivative |
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 200°C, releasing sulfur oxides and nitrogenous gases.
-
Photodegradation : UV exposure induces cleavage of the sulfanyl-acetamide bond, forming 4-fluorophenylamine and thiadiazolo-triazin fragments.
Biological Relevance of Reactivity
-
Anticancer Activity : Oxidation of the sulfanyl group enhances electrophilicity, promoting covalent binding to cysteine residues in target proteins (e.g., tubulin) .
-
Metabolic Pathways : Hepatic cytochrome P450 enzymes catalyze hydroxylation of the tert-butyl group, generating polar metabolites for renal excretion.
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiadiazole and triazine derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The compound exhibits its anticancer activity by inducing apoptosis in cancer cells. For instance, studies have shown that derivatives containing thiadiazole rings significantly inhibit the proliferation of human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) with IC50 values indicating effective cytotoxicity .
- Structure-Activity Relationship : The presence of specific substituents on the phenyl ring influences the anticancer activity. For example, replacing chlorine with fluorine has been associated with enhanced anticancer effects .
- Case Studies : In one study, a series of 1,3,4-thiadiazole derivatives were synthesized and tested against Ehrlich's Ascites Carcinoma cells. Compounds demonstrated significant tumor growth inhibition after a treatment period of 14 days . Another study reported that a derivative with a tert-butyl substituent exhibited an IC50 value of 1.7 µM against pancreatic cancer cells .
Antibacterial Activity
In addition to its anticancer properties, the compound has shown promise as an antibacterial agent:
- Broad-Spectrum Activity : The structural characteristics of thiadiazole and triazine derivatives contribute to their antibacterial efficacy. For instance, compounds derived from these classes have demonstrated significant activity against both Gram-positive and Gram-negative bacteria .
- Case Studies : A study evaluating novel derivatives found that certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics such as Ciprofloxacin and Rifampicin . This suggests potential for development as new antibacterial agents.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiadiazolo-triazine derivatives exhibit diverse pharmacological profiles depending on substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparisons
Key Comparative Insights
Substituent Effects on Bioactivity: Fluorophenyl vs. Methoxyphenyl: The 4-fluorophenyl group in the target compound offers greater electronegativity and metabolic resistance compared to the 4-methoxyphenyl analog, which may enhance target binding in hydrophobic pockets . tert-Butyl vs.
Chlorine and fluorine substituents enhance electrophilicity, favoring interactions with nucleophilic residues in enzyme active sites .
Biological Activity Trends :
- Compounds with bulkier substituents (e.g., tert-butyl) show hypothesized kinase inhibition, while smaller analogs (e.g., methyl) demonstrate broader antimicrobial effects .
- The 4-fluorophenyl group’s balance of lipophilicity and electronegativity may position the target compound as a candidate for central nervous system (CNS) targets due to improved blood-brain barrier penetration .
Mechanistic Divergence
- Enzyme Inhibition: The thiadiazolo-triazine core is a known pharmacophore for binding ATP pockets in kinases. The tert-butyl group in the target compound may stabilize hydrophobic interactions, while the 4-fluorophenyl group could participate in halogen bonding .
- Antimicrobial vs.
Biological Activity
The compound 2-({3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-fluorophenyl)acetamide is a derivative of 1,3,4-thiadiazole and 1,2,4-triazine that has garnered attention for its potential biological activities, particularly in anticancer and antibacterial applications. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 417.55 g/mol. Its structure features a thiadiazole ring connected to a fluorophenyl acetamide moiety, which is significant for its biological activity.
Biological Activity Overview
Research indicates that derivatives of thiadiazole and triazine exhibit various biological activities including anticancer and antibacterial effects. The following sections detail specific findings related to the compound .
Anticancer Activity
Several studies have evaluated the anticancer potential of thiadiazole derivatives:
- Cytotoxicity Assays : The compound demonstrated varying degrees of cytotoxicity against different cancer cell lines. For instance:
- Mechanism of Action : The mechanisms underlying the anticancer effects include:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiadiazole Derivative A | MCF-7 | 49.6 | |
| Thiadiazole Derivative B | MDA-MB-231 | 53.4 | |
| Compound X | A549 (Lung) | <10 |
Antibacterial Activity
The antibacterial properties of related compounds have also been investigated:
- In Vitro Studies : Various derivatives showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Compounds with specific substituents (like carboxylic acid moieties) enhanced their efficacy compared to standard antibiotics like ciprofloxacin .
Case Studies
- Synthesis and Evaluation : A study synthesized several thiadiazole derivatives and evaluated their anticancer activity against multiple cell lines including prostate (PC3), breast (MCF7), and lung cancers. The most active compound exhibited an IC50 value significantly lower than standard chemotherapeutics .
- Structure-Activity Relationship (SAR) : Research focused on the SAR revealed that the presence of bulky groups such as tert-butyl at specific positions on the thiadiazole ring could enhance cytotoxicity against various cancer cell lines .
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound?
The compound can be synthesized via nucleophilic substitution reactions, leveraging the reactivity of the thiadiazolo-triazine core. A typical route involves:
- Condensation of 3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazine-7-thiol with chloroacetamide derivatives under basic conditions (e.g., KOH in ethanol).
- Refluxing the mixture for 1–2 hours, followed by precipitation in water and recrystallization from ethanol .
- Key purity checks include HPLC and elemental analysis.
Q. Which spectroscopic techniques are critical for structural elucidation?
- 1H/13C-NMR : Assigns proton and carbon environments, particularly the 4-fluorophenyl group (δ ~7.2 ppm for aromatic protons) and tert-butyl group (δ ~1.3 ppm) .
- FT-IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and sulfanyl (S–H, ~2550 cm⁻¹) functionalities .
- X-ray crystallography : Resolves the fused heterocyclic system and confirms stereoelectronic effects .
Q. What preliminary biological activities have been reported for structural analogues?
Analogues with thiadiazolo-triazine scaffolds exhibit:
- Anticancer activity : IC50 values of 5–10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
- Antimicrobial effects : MIC of 10–20 µg/mL against Staphylococcus aureus and Escherichia coli .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?
- Factors : Temperature, reaction time, and molar ratios of reagents.
- Response surface modeling : Identifies optimal conditions (e.g., 70°C, 90-minute reaction, 1:1.2 reagent ratio) to maximize yield (>90%) .
- Statistical validation : ANOVA analysis ensures reproducibility (p < 0.05) .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains.
- Compound stability : Degradation under storage conditions (e.g., hygroscopicity) .
- Mitigation: Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and validate purity via LC-MS .
Q. What computational approaches predict reactivity and binding modes?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to explain nucleophilic attack sites .
- Molecular docking : Predicts binding to biological targets (e.g., EGFR kinase, PDB ID: 1M17) with AutoDock Vina .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How to establish structure-activity relationships (SAR) for this compound?
- Substituent modulation : Replace the 4-fluorophenyl group with chlorophenyl or methoxyphenyl to assess electronic effects on bioactivity .
- Core modifications : Introduce pyrazolo-triazine hybrids to enhance solubility and reduce toxicity .
- Data correlation : Plot logP vs. IC50 to identify hydrophobicity-activity trends .
Q. What methodologies assess stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
